
Propionicin-F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionicin-F is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
Propionicin-F exhibits significant bactericidal activity against various Gram-positive bacteria, making it a valuable agent in combating foodborne pathogens. Research has shown that it is particularly effective against:
- Lactic Acid Bacteria : Strains such as Lactobacillus casei and Lactobacillus delbrueckii are highly sensitive to this compound, confirming its potential as a natural preservative in dairy products .
- Other Pathogens : The bacteriocin also demonstrates activity against certain Gram-negative bacteria, including Pseudomonas aeruginosa, Salmonella typhimurium, and Yersinia enterocolitica .
Table 1: Antimicrobial Spectrum of this compound
Bacterial Strain | Sensitivity to this compound |
---|---|
Lactobacillus casei | High |
Lactobacillus delbrueckii | High |
Pseudomonas aeruginosa | Moderate |
Salmonella typhimurium | Moderate |
Yersinia enterocolitica | Moderate |
Food Preservation
The application of this compound in food preservation is particularly promising due to its ability to inhibit spoilage organisms and pathogens without affecting the sensory qualities of food products. Its heat stability allows it to be used in various processing conditions, which is advantageous for food safety and shelf-life extension .
- Dairy Products : Given its origin from dairy-associated bacteria, this compound can be effectively utilized in cheese and yogurt production to enhance safety and prolong shelf life.
- Meat Products : Research indicates that incorporating this compound into meat products can reduce microbial load, thus improving food safety .
Genetic Engineering Applications
The understanding of the genetic basis of this compound production has opened avenues for its application in genetic engineering and synthetic biology:
- Immunity Gene (pcfI) : The pcfI gene confers immunity to the producing strain against its own bacteriocin, allowing for the development of food-grade cloning systems. This gene can be utilized as a selection marker in genetic engineering applications involving P. freudenreichii, facilitating the creation of modified strains with enhanced properties .
- Biotechnological Production : The ability to manipulate the production pathways of bacteriocins like this compound could lead to engineered strains capable of producing higher yields or novel bacteriocins with tailored antimicrobial spectra .
Case Studies
Several studies have documented the effectiveness and potential applications of this compound:
- A study demonstrated that crude extracts from P. freudenreichii inhibited the growth of various foodborne pathogens, suggesting its use as a natural preservative in dairy products .
- Another investigation focused on the genetic manipulation of the pcfI gene, showing that transformed strains exhibited increased resistance to their own bacteriocin, which is crucial for developing robust industrial strains .
化学反应分析
Maturation and Processing
The maturation of propionicin F is unique, involving both N- and C-terminal processing of a large proprotein . The mature bacteriocin peptide comprises amino acids 102 to 145 of the 255-residue PcfA proprotein . Genes pcfB and pcfC, which reside immediately downstream of pcfA, encode a radical S-adenosyl-methionine transferase and a proline peptidase, respectively, and both are involved in the maturation of the peptide bacteriocin . A bacteriocin-type ABC transporter (pcfD) is located further downstream .
Role of PcfC
The pcfC gene appears to be cotranscribed with pcfA and encodes a protein with high similarity to the tripeptidyl aminopeptidase (TAP) from Streptomyces lividans . PcfC contains the Ser-His-Asp catalytic triad pattern characteristic of the S33 peptidases, indicating that PcfC is a member of this family . The presence of such a peptidase in the bacteriocin gene cluster strongly suggests that it performs the C-terminal processing of propionicin F .
Role of PcfB
The pcfB gene, located directly downstream of pcfA, encodes a protein with homology to members of the radical SAM superfamily . Some radical SAM enzymes, such as AtsB in Pseudomonas aeruginosa, have been shown to catalyze the formation of unstable radical cysteine and serine residues in substrate polypeptides . It is speculated that PcfB is involved in releasing the N terminus of propionicin F by generating such a radical on the cys101 residue of the probacteriocin .
Propionicin F Production
During the fermentation process, propionic acid bacteria (PAB) like P. freudenreichii produce propionic acid, acetic acid, CO2
, and H2O
from substrates such as lactose or lactate . When lactate is the initial substrate, the fermentation results in the production of 2 moles of propionic acid, 1 mole of acetic acid, and 1 mole of CO2
:
2CH3CHOHCOOH lactate →2CH3CH2COOH propionate +1CH3COOH acetate +1CO2+1H2O
Purification of Propionicin F
Propionicin F can be purified from the culture supernatant of strain LMGT 2946 using ammonium sulfate precipitation, ion exchange chromatography, and reverse-phase chromatography . Mass spectrometry (MS) analysis of purified propionicin F shows a single peak corresponding to a molecular mass of 4,397 m/z (±1 Da) . Edman degradation sequencing reveals the N-terminal amino acid sequence WFYQGMNIAIYANIGGVANIIGY .
The purification process is detailed in the table below :
Purification step | Volume (ml) | A280 | Antimicrobial activity (AU/ml) | Specific activity (AU/ml/A280) | Severalfold increase in specific activity |
---|---|---|---|---|---|
Culture supernatant | 2,000 | 20.1 | 1,256 | 62.5 | 1 |
Ammonium sulphate precipitate | 400 | 12.0 | 2,560 | 2.1 × 10^2 | 3.4 |
Anion-exchange chromatography | 100 | 1.0 | 2,560 | 2.5 × 10^3 | 40.0 |
Reverse-phase chromatography (RESOURCE-I) | 5 | 1.2 | 10,000 | 8.3 × 10^3 | 132.8 |
Reverse-phase chromatography (RESOURCE-II) | 2 | 0.09 | 12,800 | 1.4 × 10^5 | 2,240.0 |
Reverse-phase chromatography (Sephasil-C8) | 1 | 0.016 | 12,500 | 7.8 × 10^5 | 12,480.0 |
Genetic context of propionicin F
The table summarizes the genetic context of propionicin F :
ORF (gene) | Size of product (no. of amino acids) | Function | Homology a | Accession no. |
---|---|---|---|---|
ORF 1 | 469 | Putative ABC sugar transporter | Membrane transport protein, Bordetella pertussis (29.7% identity) | CAE43127 b |
Sugar transport proteins, ABC transporters of the major facilitator superfamily (MFS) | pfam00083 b | |||
ORF 2 | 212 | Transposase | Transposase, Arthrobacter nicotinovorans (IS1473) (23.4% identity) | AAK64271 |
Transposase and inactivated derivatives | COG3415 b | |||
ORF 3 (pcfA) | 255 | Prebacteriocin | ||
ORF 4 (pcfB) | 349 | Hypothetical protein (RSc2181) Ralstonia solanacearum (19.3% identity) | CAD15888 b | |
Radical SAM superfamily | COG0535 b | |||
ORF 5 | 127 | |||
ORF 6 (pcfC) | 452 | Protease, putatively membrane associated or secreted | Predicted hydrolase or acyltransferase (Mdeg1145), Microbulbifer degradans (19.2% identity) | ZP00065771 |
ORF 7 | 169 | Alpha/beta hydrolase fold | pfam00561 | |
ORF 8 (pcfD) | 523 | ABC transporter | ABC transporter (p503), Staphylococcus epidermidis (21.2% identity) | NP863206 b |
ABC-type multidrug transport system, ATPase and permease components | COG1132 b | |||
ORF 9 | 125 |
常见问题
Basic Research Questions
Q. What are the primary methodologies for identifying and characterizing Propionicin-F in biological samples?
this compound identification typically involves liquid chromatography-mass spectrometry (LC-MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation . For characterization, researchers should employ peptide sequencing techniques (e.g., Edman degradation) and compare results against established databases. Reproducibility requires adherence to NIH guidelines for reporting experimental conditions, including solvent systems, temperature controls, and instrument calibration .
Q. How can researchers investigate this compound’s mechanism of action against bacterial targets?
Begin with in vitro assays such as minimum inhibitory concentration (MIC) tests to determine antimicrobial efficacy . Molecular docking studies using software like AutoDock Vina can predict binding interactions with bacterial cell wall components (e.g., lipid II). Validate findings with fluorescence microscopy to visualize membrane disruption . Include negative controls (e.g., non-target bacteria) and replicate experiments across three independent trials to confirm specificity .
Advanced Research Questions
Q. How to design a robust PICOT framework for studying this compound’s therapeutic potential?
- P (Population): Define microbial strains (e.g., Staphylococcus aureus MRSA) and their resistance profiles.
- I (Intervention): Specify this compound concentrations, delivery methods (e.g., nanoencapsulation), and exposure durations.
- C (Comparison): Use established antibiotics (e.g., vancomycin) as comparators.
- O (Outcome): Measure bacterial viability reduction (log CFU/mL) and cytotoxic effects on human cell lines.
- T (Time): Assess acute (24-hour) vs. prolonged (72-hour) exposure .
Q. How to resolve contradictory data on this compound’s efficacy across different experimental models?
Conduct a systematic review to identify confounding variables (e.g., pH variations, serum protein interference) . Perform sensitivity analysis to test how experimental conditions (e.g., nutrient media composition) affect outcomes. Use meta-regression to quantify the influence of variables like bacterial growth phase or inoculum size . Cross-validate findings with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .
Q. What are critical considerations for preclinical studies involving this compound in animal models?
- Ethical compliance: Follow ARRIVE guidelines for animal welfare and endpoint criteria .
- Dosing: Optimize pharmacokinetics via intravenous vs. intraperitoneal administration, measuring plasma half-life.
- Toxicity: Monitor organ histopathology (liver, kidneys) and cytokine levels to assess immunogenicity .
- Controls: Include sham-treated groups and blinded assessments to reduce bias .
Q. How to ensure reproducibility of this compound studies across laboratories?
Document protocols in granular detail, including buffer formulations (e.g., 10 mM phosphate, pH 7.4), centrifugation speeds, and storage conditions (−80°C aliquots) . Share raw data (e.g., chromatograms, MIC curves) in supplementary materials. Use standardized reference strains from repositories like ATCC and inter-laboratory ring trials to validate results .
Q. Data Analysis and Interpretation
Q. How to statistically analyze dose-response relationships in this compound studies?
Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare efficacy across bacterial strains. For time-kill assays, employ Kaplan-Meier survival analysis with log-rank tests .
Q. What strategies mitigate bias in this compound research?
- Randomization: Assign treatment groups using computer-generated sequences.
- Blinding: Mask researchers to sample identities during data collection.
- Replication: Include technical replicates (n ≥ 3) and independent biological repeats .
Q. Contradiction and Knowledge Gap Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?
Investigate bioavailability limitations using pharmacokinetic modeling (e.g., compartmental analysis). Test combinatorial therapies (e.g., this compound + β-lactams) to overcome host microenvironment barriers .
Q. What frameworks guide prioritization of conflicting hypotheses about this compound’s mode of action?
Apply the "principal contradiction" analysis: Identify the dominant factor (e.g., membrane permeabilization vs. intracellular target inhibition) through knockout bacterial mutants. Use CRISPR-Cas9 to delete putative target genes and assess resistance development .
属性
生物活性 |
Antibacterial |
---|---|
序列 |
WFYQGMNIAIYANIGGVANIIGYTEAAVATLLGAVVAVAPVVP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。